3-Fluorophenylglyoxal hydrate

Übersicht

Beschreibung

Cyclohexanone is an organic compound with the molecular formula C₆H₁₀O. It is a six-carbon cyclic molecule with a ketone functional group. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde. Cyclohexanone is slightly soluble in water and miscible with common organic solvents. It is primarily used as a precursor to nylon, with millions of tonnes produced annually .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cyclohexanon kann auf verschiedene Weise synthetisiert werden:

Oxidation von Cyclohexan: Dies ist das gebräuchlichste industrielle Verfahren, bei dem Cyclohexan in Luft unter Verwendung von Kobaltkatalysatoren zu Cyclohexanon und Cyclohexanol oxidiert wird.

Hydrierung von Phenol: Phenol kann zu Cyclohexanon hydriert werden.

Oxidation von Cyclohexanol: Cyclohexanol kann mit verschiedenen Oxidationsmitteln zu Cyclohexanon oxidiert werden.

Industrielle Produktionsverfahren: Die industrielle Produktion von Cyclohexanon erfolgt überwiegend durch die Luft-Oxidation von Cyclohexan. Dieser Prozess erzeugt eine Mischung aus Cyclohexanol und Cyclohexanon, die oft als „KA-Öl“ (Ketone-Alkohol-Öl) bezeichnet wird. Das Cyclohexanol wird weiter dehydriert, um mehr Cyclohexanon zu erhalten .

Analyse Chemischer Reaktionen

Cyclohexanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Es kann mit Reduktionsmitteln wie Natriumborhydrid zu Cyclohexanol reduziert werden.

Substitution: Cyclohexanon kann nucleophile Substitutionsreaktionen eingehen, wie z. B. die Bildung von Oximen bei Reaktion mit Hydroxylamin.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Lachgas, Wasserstoffperoxid und andere Oxidationsmittel werden häufig verwendet.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Hauptprodukte:

Adipinsäure: Wird durch Oxidation gebildet.

Cyclohexanol: Wird durch Reduktion gebildet.

Cyclohexanonoxim: Wird durch Substitution mit Hydroxylamin gebildet.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 3-fluorophenylglyoxal hydrate can be utilized in the synthesis of compounds with significant anticancer properties. For instance, derivatives synthesized from this compound showed cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7, with IC50 values below 100 μM. Notably, compounds derived from this compound exhibited apoptotic effects, indicating their potential as anticancer agents .

Antibacterial Properties

The compound has also been explored for its antibacterial activities. In a study involving benzo[1,8]naphthyridine derivatives synthesized from 3-fluorophenylglyoxal, the resulting compounds demonstrated exceptional in vitro activity against gram-positive bacteria and were noted for their low toxicity profiles. These derivatives are particularly promising for the prophylaxis and treatment of infections, including those associated with HIV .

Organic Synthesis

Synthesis of Heterocyclic Compounds

this compound serves as a key building block in the synthesis of various heterocyclic compounds. It has been used effectively in reactions with aminoguanidines to produce N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, which possess a wide range of biological activities . The versatility of this compound allows for the development of new pharmacologically active agents.

Analytical Chemistry

Use in Analytical Methods

In analytical chemistry, this compound is utilized for developing new analytical methods and techniques. Its reactivity can be exploited to create derivatives that are detectable by various spectroscopic methods. This application is crucial for enhancing the sensitivity and specificity of analytical assays in biochemical research .

Table 1: Anticancer Activity of Derivatives from this compound

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 36 | HCT-116 | <100 | Induces apoptosis |

| 37 | HeLa | <100 | Inhibits cell proliferation |

| 46 | MCF-7 | <100 | Increases apoptotic cell count |

Table 2: Antibacterial Activity of Benzo[1,8]naphthyridine Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | <10 μg/mL |

| B | Streptococcus pneumoniae | <5 μg/mL |

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study synthesized several derivatives from this compound and evaluated their cytotoxicity against various cancer cell lines. The most promising candidates were further analyzed for their mechanisms of action, revealing that they induced apoptosis through mitochondrial pathways.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of compounds derived from this compound. The results indicated strong activity against common pathogens responsible for respiratory infections, suggesting potential therapeutic applications in treating bacterial infections.

Wirkmechanismus

Cyclohexanone exerts its effects primarily through its ketone functional group. It can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanon kann mit anderen cyclischen Ketonen wie Cyclopentanon und Cycloheptanon verglichen werden:

Cyclopentanon: Ein fünfgliedriges cyclisches Keton mit ähnlichen chemischen Eigenschaften, jedoch einer anderen Ringgröße.

Cycloheptanon: Ein siebengliedriges cyclisches Keton mit einer größeren Ringgröße und einer geringfügig anderen Reaktivität.

Eindeutigkeit von Cyclohexanon: Die sechsgliedrige Ringstruktur von Cyclohexanon bietet ein Gleichgewicht zwischen Ringspannung und Stabilität, was es zu einem vielseitigen Zwischenprodukt in verschiedenen chemischen Prozessen macht. Seine weit verbreitete Verwendung bei der Herstellung von Nylon unterstreicht seine industrielle Bedeutung .

Biologische Aktivität

3-Fluorophenylglyoxal hydrate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

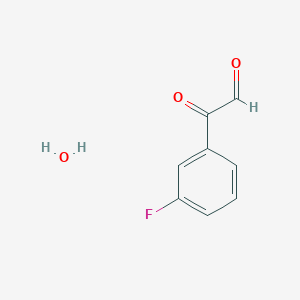

Chemical Structure and Properties

This compound belongs to the class of α-ketoaldehydes. Its structure can be represented as follows:

- Molecular Formula : CHFO

- CAS Number : 20312-56-9

The presence of the fluorine atom in its structure is believed to enhance its biological activity compared to its non-fluorinated analogs.

1. Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. A study demonstrated that derivatives synthesized from this compound showed promising anticancer activity with IC values below 100 μM against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | <100 | Induces apoptosis |

| This compound | HeLa | <100 | Induces apoptosis |

| This compound | MCF-7 | <100 | Induces apoptosis |

The mechanism of action involves the induction of apoptosis, which was confirmed through cytometric analysis showing increased translocation of phosphatidylserine and alterations in mitochondrial membrane potential .

Table 2: Genotoxic Effects of Phenylglyoxal

| Study Reference | Cell Type | Observed Effect |

|---|---|---|

| Rinkus et al. (1988) | CHO Cells | Increased DNA single strand breaks |

| Hellmer & Bolcsfoldi (1992) | E. coli K-12 | Genotoxic effects observed |

| Cornago et al. (1989) | TC-SV40 Hamster Cells | Inhibition of DNA synthesis |

3. Antimicrobial Activity

The antimicrobial potential of phenylglyoxal derivatives, including this compound, has been explored due to their enzyme-deactivating effects on food-spoiling microbes. Studies indicate that these compounds are particularly effective against anaerobic bacteria, making them candidates for use as antimicrobial agents in food preservation .

Case Study 1: Anticancer Applications

A recent study synthesized several derivatives from this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting the therapeutic potential of fluorinated glyoxals in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the application of phenylglyoxal derivatives as antimicrobial agents in food products. The study found that these compounds effectively inhibited the growth of specific anaerobic bacteria, suggesting their utility as food preservatives.

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFHAWFFIQFSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382547 | |

| Record name | 3-Fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121247-01-6 | |

| Record name | 3-Fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.